3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a chemical compound with the molecular formula . It appears as a yellow solid at room temperature and is recognized for its significance in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound serves as an important intermediate in the synthesis of complex organic molecules and has been investigated for its potential biological activities, including antimicrobial and anticancer properties .
The compound is classified under the category of quinoline derivatives, which are known for their diverse pharmacological activities. It is commonly synthesized from quinoline derivatives through reduction processes. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological studies .
The synthesis of 3,4-dihydro-2H-quinolin-1-ylamine hydrochloride typically involves the catalytic hydrogenation of quinoline. The process usually employs catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is conducted in solvents like ethanol or methanol at elevated temperatures and pressures to facilitate the reduction .
In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. This method allows for precise control over reaction conditions, enhancing efficiency and scalability during production.
The molecular structure of 3,4-dihydro-2H-quinolin-1-ylamine hydrochloride can be represented as follows:
InChI=1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H
WWLKRYTUCGXZDL-UHFFFAOYSA-N
This structure features a quinoline ring system with an amine group that contributes to its reactivity and biological activity .
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride can participate in several types of chemical reactions:
For oxidation reactions, common oxidizing agents include potassium permanganate and chromium trioxide. For reduction processes, palladium on carbon along with hydrogen gas is typically used. Nucleophilic substitutions often involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .
The mechanism of action for 3,4-dihydro-2H-quinolin-1-ylamine hydrochloride primarily involves its interaction with biological targets at the molecular level. Research suggests that compounds within this class may exhibit activity by inhibiting specific enzymes or interacting with cellular receptors. For example, studies indicate potential mechanisms involving the modulation of signaling pathways related to antimicrobial and anticancer effects .
The physical properties of 3,4-dihydro-2H-quinolin-1-ylamine hydrochloride include:
Chemical properties include:
Relevant data regarding these properties are crucial for applications in both laboratory settings and industrial processes .
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride has a broad spectrum of applications:
Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, initiated a centuries-long exploration of its pharmacological potential [7]. Early medicinal applications centered on natural quinoline alkaloids: Quinine from Cinchona bark served as an antimalarial cornerstone, while Camptothecin (from Camptotheca acuminata) revealed potent antitumor activity through topoisomerase I inhibition [5] [7]. These natural products underscored the scaffold’s ability to engage diverse biological targets. However, the fully aromatic quinoline ring often presented metabolic instability and off-target effects. This drove systematic structural refinements, leading to partially saturated derivatives like 3,4-dihydro-2(1H)-quinolinones (dihydroquinolinones), which offered improved pharmacokinetic profiles and novel target affinities [3] [7].
While 3,4-Dihydro-2H-quinolin-1-ylamine itself isn't prevalent in nature, its core dihydroquinolinone motif appears in alkaloids like Robustine (Dictamnus angustifolius) and Skimmianine (Skimmia japonica), historically used for sedative and anticonvulsant properties [5] [7]. Early synthetic routes like the Skraup reaction (glycerol, aniline, acid catalyst) provided access to the aromatic quinoline core, but methods for specific N-functionalized dihydro derivatives required further development. The Conrad-Limpach and Knorr syntheses emerged as pivotal methods for constructing substituted 4-hydroxy/methoxy-1,2-dihydroquinolines, setting the stage for introducing the 1-ylamine functionality via nucleophilic displacement or reductive amination strategies [5] [7].
The critical advancement was the strategic introduction of an amine group at the N1-position of the dihydroquinolinone scaffold. This modification significantly altered the molecule's electronic properties and hydrogen-bonding capacity compared to simpler alkyl or aryl N1-substituents. The protonatable amine (typically as a stable hydrochloride salt, e.g., C~9~H~13~ClN~2~, CID 22503734 [1] [6]) enhanced water solubility and provided a positive charge for ionic interactions with biological targets, notably enzyme active sites like those in cholinesterases (ChEs) and monoamine oxidases (MAOs) [3]. This structural feature became instrumental in positioning dihydroquinolin-1-ylamines as versatile building blocks for MTDLs.
Table 1: Key Natural and Synthetic Precursors to the Dihydroquinolinone Scaffold
Compound Type | Example | Source/Synthesis Method | Significance |
---|---|---|---|
Natural Alkaloid | Quinine | Cinchona bark | Validated quinoline's therapeutic potential; antimalarial |
Natural Alkaloid | Camptothecin | Camptotheca acuminata | Demonstrated antitumor activity (Topo I inhibition) |
Synthetic Intermediate | 4-Hydroxy-1,2-Dihydroquinoline | Conrad-Limpach Synthesis (Aniline + β-Ketoester) | Provided versatile precursor for N1 functionalization |
Target Pharmacophore | 3,4-Dihydro-2H-quinolin-1-ylamine | Functionalization of Dihydroquinolinone Core | Enabled potent, balanced inhibition of key AD targets (AChE, MAOs) [3] |
The inherent complexity of neurodegenerative diseases like Alzheimer's disease (AD), involving intertwined pathological cascades (amyloid aggregation, tau hyperphosphorylation, oxidative stress, neuroinflammation, neurotransmitter deficits), renders single-target therapies largely ineffective [2] [10]. The Multi-Target Directed Ligand (MTDL) strategy emerged as a paradigm shift, aiming to address multiple pathological mechanisms with a single chemical entity. 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride provides a privileged structural template ideally suited for this approach due to its dual-target anchoring capability and ease of structural hybridization [3] [10].
Traditional AD drugs (AChE inhibitors like Donepezil, NMDA antagonist Memantine) offer only symptomatic, temporary relief without halting disease progression [2] [10]. The frequent clinical failures of highly selective amyloid-targeting agents underscore the limitations of the "one target, one molecule" paradigm [10]. MTDLs offer several advantages: 1) Synergistic Effects (simultaneous modulation of complementary pathways), 2) Simplified Pharmacokinetics (single ADME profile), 3) Reduced Drug-Drug Interaction Risks (compared to drug cocktails), and 4) Improved Patient Compliance [2] [10]. Dihydroquinolin-1-ylamine’s ability to interact with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, while also inhibiting MAO-B, positions it as a critical scaffold for MTDLs targeting the cholinergic deficit, oxidative stress, and potentially amyloid aggregation in AD [3].
The 1-ylamine moiety serves as a crucial vector for linking the dihydroquinolinone core (often targeting MAO-B and/or the PAS of AChE) to secondary pharmacophores targeting other AD-relevant entities. A prime example is the rational design of dihydroquinolinone-dithiocarbamate hybrids [3]:
Table 2: Exemplary Hybrid MTDLs Incorporating the Dihydroquinolin-1-ylamine Motif
Hybrid Compound | Target 1 (Activity) | Target 2 (Activity) | Key Findings |
---|---|---|---|
Compound 3e [3] | hAChE (IC~50~ = 0.34 µM; Mixed Inhibition) | hMAO-B (IC~50~ = 2.81 µM; Competitive Inhibition) | Also inhibits hMAO-A (IC~50~ = 0.91 µM). Crosses BBB. Low acute toxicity (LD~50~ > 2500 mg/kg p.o.). |
Ladostigil Analogs [10] | AChE/BChE (Inhibition) | MAO-A/MAO-B (Inhibition) | Ladostigil (TV3326), combining carbamate (Rivastigmine) and propargylamine (Rasagiline), reached Phase II trials demonstrating neuroprotective effects beyond ChE/MAO inhibition. |
MTDL-GAN Generated Hits [4] | AChE (Predicted Docking Score) | BACE1/GSK3β (Predicted Docking Score) | In silico studies identified novel dihydroquinoline-derived structures with high predicted affinity for ≥2 AD targets, showcasing scaffold's design potential. |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: